4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride
Overview
Description
“4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1803592-08-6 . It has a molecular weight of 266.79 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14N2S.ClH/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h5-8H,1-4H2,(H2,14,15);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Studies
Researchers have explored the synthesis and structural characteristics of derivatives related to 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride, focusing on their potential applications in medicinal chemistry and material science. For example, the synthesis and atropisomeric relationship of thiazolidinones and benzothiazepinones derived from tetrahydronaphthalen-1-amine demonstrate the chemical versatility of tetrahydronaphthalene compounds. These compounds have been characterized using various spectroscopic methods, highlighting their structural and electronic properties (Drawanz et al., 2017).
Anticancer and Antimicrobial Applications
Several studies have focused on the anticancer and antimicrobial potential of tetrahydronaphthalene derivatives. For instance, the synthesis of novel compounds from tetrahydronaphthalene and their evaluation as anticancer agents show promising results against certain cancer cell lines. These studies suggest that these derivatives could be explored further for their therapeutic potential (Gouhar & Raafat, 2015). Additionally, the synthesis and evaluation of anti-inflammatory and analgesic activity of substituted thiazolyl and thiazolidinonyl tetrahydronapthalene derivatives indicate their potential in developing new pharmacological agents (Haiba et al., 2014).
Material Science and Chemical Properties
In material science, the novel synthesis and characterization of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine and its detailed structural analysis through X-ray diffraction and spectroscopic methods highlight its potential use in material applications. Such studies provide insights into the chemical and physical properties of tetrahydronaphthalene derivatives, paving the way for their use in novel materials and chemical sensors (GayathriB. et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
- , such as those containing the tetrahydronaphthalene scaffold, have been studied for their biological potential. The indole scaffold is considered a privileged pharmacophore in heterocyclic compounds, particularly in anticancer drug development .
Biochemical Pathways
properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.ClH/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h5-8H,1-4H2,(H2,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXNDNISHBARNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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